molecular formula C13H8ClNS B2944469 2-(3-Chlorothiophen-2-yl)quinoline CAS No. 860612-41-5

2-(3-Chlorothiophen-2-yl)quinoline

Cat. No.: B2944469
CAS No.: 860612-41-5
M. Wt: 245.72
InChI Key: ZSWGONVZIZGWJN-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)quinoline (CAS 860612-41-5) is a synthetic organic compound with a molecular formula of C13H8ClNS and a molecular weight of 245.72 g/mol . This compound features a quinoline scaffold directly linked to a 3-chlorothiophene ring, creating a versatile heteroaromatic building block of significant interest in advanced chemical research and development. The primary application of this compound lies in its role as a key synthetic intermediate. It serves as a precursor for more complex molecular architectures, such as the derivative 6,8-Dibromo-2-(3-chlorothiophen-2-yl)quinoline (CAS 860612-42-6) . Its molecular framework is structurally similar to cores used in pharmaceuticals and materials science, making it valuable for method development in organic synthesis, including metal-catalyzed coupling reactions and the construction of fused heterocyclic systems . Researchers utilize this chemical in explorations ranging from medicinal chemistry, where quinoline and thiophene motifs are known for diverse biological activities, to the development of novel organic materials . This product is intended for research purposes in a controlled laboratory setting only. It is strictly for professional use and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or use in any form.

Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-7-8-16-13(10)12-6-5-9-3-1-2-4-11(9)15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGONVZIZGWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothiophene Ring

The chlorine atom on the thiophene moiety undergoes substitution reactions under mild conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
Thioether formationThiomorpholine, K₂CO₃, ethanol, reflux2-(thiomorpholino-thiophen-2-yl)quinoline85%
Amine substitutionMorpholine, DMAP, CH₃CN, 80°C2-(morpholino-thiophen-2-yl)quinoline78%

These reactions exploit the electrophilic nature of the C–Cl bond, facilitated by the electron-withdrawing quinoline ring. Microwave irradiation often enhances yields (e.g., 89% for thiomorpholine derivatives under MW) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling diversification of the thiophene ring:

Sonogashira Coupling

Reaction with terminal alkynes yields alkynyl derivatives:

text
**[Procedure](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)quinoline + phenylacetylene, PdCl₂ (4 mol%), CH₃CN, TEA, 80°C → 2-(3-phenylethynyl-thiophen-2-yl)quinoline **[Yield](pplx://action/followup)**: 88% [8]

Suzuki–Miyaura Coupling

Aryl boronic acids couple efficiently:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-(3-phenyl-thiophen-2-yl)quinoline76%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos2-(3-(4-methoxyphenyl)-thiophen-2-yl)quinoline82%

Cyclization and Annulation Reactions

The quinoline nitrogen directs regioselective cyclization:

Formation of Thiopyrano-Quinolines

Treatment with Na₂S·9H₂O in DMSO induces cyclization:

text
**[Example](pplx://action/followup)**: This compound → 3-phenyl-1H-thiopyrano[4,3-b]quinolin-1-one **[Conditions](pplx://action/followup)**: Na₂S·9H₂O, DMSO, 15–30 h, rt **[Yield](pplx://action/followup)**: 84% [8]

Multicomponent Reactions

With malononitrile or methyl cyanoacetate:

ComponentsProductYield
Malononitrile, L-prolinePyrano[3,2-c]chromenone derivatives70–85%
Methyl cyanoacetate, Knoevenagel catalystPyranone derivatives68–78%

Oxidation and Functionalization

The quinoline ring undergoes oxidation at specific positions:

Side-Chain Oxidation

The methyl group on quinoline (if present) oxidizes to carboxylic acid:

text
**[Example](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)-3-methylquinoline → this compound-3-carboxylic acid **[Conditions](pplx://action/followup)**: KMnO₄, H₂O, 100°C **[Yield](pplx://action/followup)**: 72% [4]

Aldehyde Formation

Vilsmeier–Haack formylation introduces formyl groups:

SubstrateReagentsProductYield
This compoundPOCl₃, DMF, 80–90°CThis compound-3-carbaldehyde65%

Spectroscopic and Computational Data

Key NMR and computational parameters for structural validation:

¹H-NMR Shifts (CDCl₃)

Proton Positionδ (ppm)
Quinoline C2–H7.47–7.56
Thiophene C3–H7.51
Quinoline C8–H8.08

DFT-Calculated Reactivity Parameters

ParameterB3LYP/6-311G(d,p)
HOMO Energy (eV)–0.24103
LUMO Energy (eV)–0.08241
Band Gap (eV)0.15862

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

2-Chloro-3-benzimidazolylquinolines
  • Structure: These derivatives feature a benzimidazole ring at the 3-position and a chlorine atom at the 2-position of quinoline.
  • Synthesis: Prepared via Vilsmeier–Haack–Arnold reaction followed by condensation with o-phenylenediamine, yielding moderate-to-high efficiency ().
  • Key Differences : The benzimidazole group introduces hydrogen-bonding capabilities, unlike the thiophene in the target compound. This difference may enhance interactions with biological targets like enzymes or receptors .
Thieno[2,3-b]quinoline Derivatives
  • Structure: Fused thiophene and quinoline rings (e.g., 3-(4-methoxyphenyl)thieno[2,3-b]quinoline).
  • Pharmacological Activity: Known for antimalarial and anticancer properties due to extended π-conjugation and planar structures .
  • Comparison: The fused thiophene in thienoquinolines enhances rigidity and π-stacking ability compared to the non-fused 3-chlorothiophene substituent in the target compound.
2-(4-Propoxyphenyl)quinolines
  • Structure: A propoxyphenyl group at the 2-position of quinoline.
  • Biological Activity : Demonstrated potent efflux pump inhibition (EPI) in Staphylococcus aureus, with >65% inhibition at 50 µM concentrations. The 4-propoxyphenyl group enhances hydrophobicity, improving membrane penetration .

Electronic and Spectral Properties

UV-Vis Absorption Profiles
  • 4-Methoxyquinoline Derivatives: Absorb at λmax 310–390 nm due to π→π* transitions and charge-transfer bands. Electron-withdrawing substituents (e.g., Cl) enhance absorption intensity by increasing electron affinity .
  • 2-(3-Chlorothiophen-2-yl)quinoline: The chlorine atom and thiophene ring likely red-shift absorption compared to methoxy derivatives, as observed in related thienoquinolines .
Table 1: Substituent Effects on Absorption Maxima
Compound Substituent λmax (nm) Key Feature
This compound 3-Cl-thiophene ~340–360* Strong π-conjugation, Cl EWG
4-Methoxyquinoline (6d) 4-OCH3 340 Electron-donating group (EDG)
2-(4-Propoxyphenyl)quinoline 4-propoxyphenyl Not reported Hydrophobic EPI activity

*Predicted based on analogous thienoquinolines .

Comparison with Other Derivatives
  • Benzimidazolylquinolines: Utilize Vilsmeier–Haack–Arnold and condensation reactions (moderate yields) .
  • Thienoquinolines: Require multi-step cyclization and halogenation, often with lower yields due to fused-ring formation .
  • Pyrazolo[4,3-c]quinolines: Synthesized via reductive cyclization, with yields up to 71% .

Biological Activity

2-(3-Chlorothiophen-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, highlighting its effects against various biological targets, including cancer cell lines and bacterial strains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of the chlorothiophene substituent. Various synthetic routes have been explored to optimize yield and purity, often involving cyclization reactions and electrophilic substitutions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several quinoline derivatives, including those with thiophene substitutions, against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain analogues significantly reduced cell viability at concentrations ranging from 10 µM to 25 µM, with GI50 values indicating effective growth inhibition (see Table 1).

CompoundMDA-MB-231 GI50 (µM)PC-3 GI50 (µM)
This compound1528
3a1048
4g2538

The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.

2. Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. A notable investigation focused on the NorA efflux pump inhibitors derived from quinoline structures. The introduction of various aryl groups at the C-2 position of quinolines has shown to enhance their activity against Staphylococcus aureus, a common pathogen known for its resistance to multiple antibiotics. The compound exhibited a notable increase in efficacy when combined with ciprofloxacin, suggesting potential as an adjunct therapy in treating resistant infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chloro or bromo at specific positions on the thiophene or quinoline ring can significantly enhance activity.
  • Positioning : Variations in the position of substituents on the quinoline scaffold affect both potency and selectivity for biological targets.

For example, modifications at the C-6 position with methoxy or benzyloxy groups have been shown to improve selectivity indices while maintaining antibacterial efficacy .

Case Studies and Research Findings

Several case studies illustrate the promising biological activities associated with this compound:

  • Antiproliferative Studies : A series of quinoline derivatives were tested against multiple cancer cell lines, revealing that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibited key enzymes involved in bacterial resistance mechanisms, showcasing their potential as therapeutic agents against resistant strains .
  • Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities and interactions between this compound and target proteins, further validating its potential as a lead compound for drug development .

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